molecular formula C18H13ClFN3O B1197787 1-Hydroxymidazolam CAS No. 59468-90-5

1-Hydroxymidazolam

Número de catálogo B1197787
Número CAS: 59468-90-5
Peso molecular: 341.8 g/mol
Clave InChI: QHSMEGADRFZVNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-hydroxymidazolam involves various chemical reactions, including ultrasound-promoted synthesis catalyzed by basic ionic liquids and innovative approaches for creating novel heterocyclic ring systems. These methods emphasize efficiency, shorter reaction times, and higher yields compared to conventional synthesis methods (Zang et al., 2009); (Sa̧czewski et al., 2003).

Molecular Structure Analysis

The molecular structure and synthesis of 1-Hydroxymidazolam and its analogs involve complex reactions, including the formation of oximes and the synthesis of various imidazole derivatives. These processes are essential for understanding the compound's chemical behavior and potential applications (Abdireimov et al., 2012).

Chemical Reactions and Properties

Research has elucidated the chemical reactions and properties of 1-Hydroxymidazolam, highlighting its role in pharmacokinetics and drug metabolism. Techniques for its extraction and purification from biological samples, such as ultrafiltrate, have been developed to facilitate its detection and analysis (Mckenzie et al., 2010).

Physical Properties Analysis

The study of 1-Hydroxymidazolam involves examining its physical properties, including its stability and behavior under various conditions. This analysis is crucial for developing sensitive and accurate methods for its determination in biological samples, contributing to a deeper understanding of its pharmacological activity (Yasui‐Furukori et al., 2004).

Chemical Properties Analysis

The chemical properties of 1-Hydroxymidazolam, including its reactivity and interactions with other compounds, are essential for its synthesis and application in drug metabolism studies. Techniques such as liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for the simultaneous analysis of midazolam and its metabolites, including 1-Hydroxymidazolam, in human serum, plasma, and urine, highlighting its significance in therapeutic drug monitoring and pharmacokinetic research (Wessels et al., 2020).

Aplicaciones Científicas De Investigación

1. Neuronal Network Activity Research

  • Application Summary: 1-Hydroxymidazolam, the main metabolite of the benzodiazepine midazolam, is used to study its effects on the network activity of cortical neurons .
  • Methods of Application: The study compared the actions of midazolam and 1-hydroxymidazolam on network activity of cortical neurons . The network depressant action of midazolam at low concentrations was tested in slices from GABA A receptor α1(H101R) mutant mice .
  • Results: Midazolam depressed neuronal activity at a low concentration of 5 nM . In comparison, 1-hydroxymidazolam did not depress the cortical network activity at low nanomolar concentrations . Higher concentrations of 1-hydroxymidazolam consistently inhibited neuronal activity .

2. Drug Metabolism Analysis

  • Application Summary: A method for the simultaneous analysis of midazolam, 1-hydroxymidazolam, 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide in human serum, plasma and urine was developed .
  • Methods of Application: The study used a fast and simple method for the simultaneous analysis of midazolam and its metabolites . No deglucuronidation step was needed to quantify 1-hydroxymidazolam glucuronide .
  • Results: The runtime of the assay for midazolam and its metabolites is only 1.1 minute . The validated assay is applicable to quantification in serum, plasma and urine .

3. PBPK Modeling

  • Application Summary: A PBPK model for midazolam and 1-hydroxymidazolam was developed to test various ontogeny scenarios for CYP3A4 and UGT2B4 .
  • Methods of Application: The study used a PBPK model to test various ontogeny scenarios for CYP3A4 and UGT2B4 .
  • Results: The CYP3A4 ontogeny of Upreti resulted in more accurate prediction of midazolam CL across 9 clinical studies, age range birth to 18 years . 1-hydroxy midazolam was used as a marker of UGT .

4. Pediatric Physiologically Based Pharmacokinetics Modeling

  • Application Summary: A pediatric physiologically based pharmacokinetics (P-PBPK) model was developed using developmental midazolam and 1-hydroxymidazolam data to assess the ontogeny of CYP3A4 and UGT2B4 in vivo .
  • Methods of Application: The study used a P-PBPK model to compare the performance of two ontogeny profiles for CYP3A4 in terms of parent drug elimination in pediatrics . The model was verified in the adult population and then used to evaluate the known ontogeny for UGT2B4 .
  • Results: The Upreti CYP3A4 ontogeny performed better than Salem; mean error (bias) and mean squared error (precision) were 0.14 and 0.064 compared to 0.69 and 1.21, respectively . For 1-hydroxymidazolam elimination, the Simcyp default ontogeny of UGT2B4 appeared to perform best for studies covering the age range 0.5 to 15.7 years .

5. Neuronal Depressant Drug Research

  • Application Summary: 1-Hydroxymidazolam, the main metabolite of midazolam, is used to study its effects on the depression of neuronal activity .
  • Methods of Application: The study compared the actions of midazolam and 1-hydroxymidazolam on the depression of neuronal activity . The network depressant action of midazolam at low concentrations was tested in slices from GABA A receptor α1(H101R) mutant mice .
  • Results: Midazolam depressed neuronal activity at a low concentration of 5 nM . In comparison, 1-hydroxymidazolam did not depress the cortical network activity at low nanomolar concentrations . Higher concentrations of 1-hydroxymidazolam consistently inhibited neuronal activity .

6. Sedation in Critical Care

  • Application Summary: 1-Hydroxymidazolam, the active metabolite of midazolam, contributes to the sedative effect of midazolam, especially when 1-hydroxymidazolam accumulates in continuous applications .
  • Methods of Application: The study focused on the use of midazolam in anesthesia and intensive care medicine . It explored the contribution of 1-hydroxymidazolam to the depression of neuronal activity .

Safety And Hazards

1-Hydroxymidazolam is classified as a highly flammable liquid and vapor, and it can cause damage to organs . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

There is ongoing research into the use of midazolam and 1-Hydroxymidazolam in various clinical settings. For example, a study is being conducted to use midazolam and 1-Hydroxymidazolam data with pediatric physiologically based modeling to assess CYP3A4 and UGT2B4 ontogeny in vivo . Another study has compared the actions of midazolam and 1-Hydroxymidazolam on network activity of cortical neurons .

Propiedades

IUPAC Name

[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSMEGADRFZVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208175
Record name 1-Hydroxymethylmidazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxymidazolam

CAS RN

59468-90-5
Record name 1′-Hydroxymidazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59468-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxymethylmidazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxymethylmidazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYMIDAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5142BN92Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxymidazolam
Reactant of Route 2
1-Hydroxymidazolam
Reactant of Route 3
1-Hydroxymidazolam
Reactant of Route 4
1-Hydroxymidazolam
Reactant of Route 5
1-Hydroxymidazolam
Reactant of Route 6
1-Hydroxymidazolam

Citations

For This Compound
3,070
Citations
B Zhu, D Bush, GA Doss, S Vincent, RB Franklin… - Drug metabolism and …, 2008 - ASPET
… , 1′-hydroxymidazolam, which is equipotent to midazolam. 1′-Hydroxymidazolam is subject … To date, the glucuronidation of 1′-hydroxymidazolam has not been evaluated in detail. In …
Number of citations: 65 dmd.aspetjournals.org
PS Shih, JD Huang - Drug metabolism and disposition, 2002 - ASPET
… of midazolam and 1′-hydroxymidazolam by high-performance … The average AUC (0–8 h) of 1′-hydroxymidazolam was … of midazolam and 1′-hydroxymidazolam was independent of …
Number of citations: 158 dmd.aspetjournals.org
R Boulieu, B Lehmann, F Salord, C Fisher… - European journal of drug …, 1998 - Springer
… Plasma concentrations of midazolam and of unconjugated form of 1-hydroxymidazolam were assessed by a HPLC method we have described previously [5]. The quantification limit for …
Number of citations: 39 link.springer.com
AMA Wessels, MS Bolhuis, W Bult, MWN Nijsten… - … of Chromatography B, 2021 - Elsevier
… , 1-hydroxymidazolam and 4-hydroxymidazolam and 25–5000 μg/L for 1-hydroxymidazolam … stability of midazolam, 1-hydroxymidazolam and 1-hydroxymidazolam glucuronide in serum…
Number of citations: 5 www.sciencedirect.com
M Dostalek, JS Macwan, SD Chitnis, IA Ionita… - … of Chromatography B, 2010 - Elsevier
… A rapid, sensitive, and selective LC–MS/MS method was developed for simultaneous quantitation of midazolam and its metabolites (1′-hydroxymidazolam and 4-hydroxymidazolam). …
Number of citations: 28 www.sciencedirect.com
J Martens, P Banditt - Journal of Chromatography B: Biomedical Sciences …, 1997 - Elsevier
A method for the quantitation of midazolam and its metabolites 1-hydroxymidazolam and 4-hydroxymidazolam from human serum capable of monitoring concentrations achieved under …
Number of citations: 39 www.sciencedirect.com
SN Muchohi, SA Ward, L Preston, CRJC Newton… - … of Chromatography B, 2005 - Elsevier
We have developed a sensitive, selective and reproducible reversed-phase high-performance liquid chromatography method coupled with electrospray ionization mass spectrometry (…
Number of citations: 30 www.sciencedirect.com
JF Rogers, AN Nafziger, ADM Kashuba… - The Journal of …, 2002 - Wiley Online Library
… and 1’-hydroxymidazolam … of 1’-hydroxymidazolam, but it did not predict midazolam clearance (r = 0.29, p = 0.31). Single sampling of 1’-hydroxymidazolam or 1’-hydroxymidazolam:…
Number of citations: 30 accp1.onlinelibrary.wiley.com
H de Loor, H de Jonge, K Verbeke… - Biomedical …, 2011 - Wiley Online Library
… major metabolites 1′-hydroxymidazolam and 4-hydroxymidazolam in human plasma was developed and validated. Stable isotope-labeled midazolam-D 4 and 1′-hydroxymidazolam-…
P Marquet, O Baudin, JM Gaulier, E Lacassie… - … of Chromatography B …, 1999 - Elsevier
… MID is rapidly and intensively metabolised, via CYP 450 3A isoforms to 1-hydroxymidazolam (1-OHM) and to a lesser extent to 4-hydroxymidazolam. These hydroxy metabolites are …
Number of citations: 35 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.